molecular formula C12H11N5 B5704225 N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2-pyridinamine CAS No. 111098-20-5

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2-pyridinamine

Cat. No. B5704225
CAS RN: 111098-20-5
M. Wt: 225.25 g/mol
InChI Key: IDHWGESQZWEGEL-UHFFFAOYSA-N
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Description

“N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2-pyridinamine” is a compound containing a benzotriazole and a pyridinamine group. Benzotriazole is a heterocyclic compound with the formula C6H5N3. It is a colorless solid that is used mainly as a corrosion inhibitor . Pyridinamine, also known as aminopyridine, is a group of organic compounds with the formula H2NC5H4N. They are structural isomers and are used in the production of the drugs piroxicam, sulfapyridine, tenoxicam, and tripelennamine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzotriazole ring attached to a pyridinamine group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific reactivity of the benzotriazole and pyridinamine groups. Benzotriazoles are known to participate in various types of reactions, including nucleophilic substitutions and palladium-catalyzed cross couplings . Pyridinamines, on the other hand, are basic and can undergo reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. For example, the presence of a benzotriazole group could potentially increase the compound’s stability and resistance to oxidation .

Scientific Research Applications

Synthesis of Heterocycles and Benzannelated Compounds

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2-pyridinamine is utilized in the synthesis of various heterocyclic compounds. For example, it is used in the efficient synthesis of benzothiazoles, pyrido[1,2-a]indoles, and styryl-substituted indolizines and imidazo[1,2-a]pyridines. These compounds are synthesized through heterocyclizations followed by benzannelations or attachment of arylethenyl pharmacophores, demonstrating its versatility in organic synthesis (Katritzky et al., 2000).

Production of Hexahydropyrimidines and Tetrahydroquinazolines

This compound is also instrumental in creating hexahydropyrimidines and tetrahydroquinazolines. For instance, 1-Benzotriazolylmethyl-3-propylhexahydropyrimidine and 1,3-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroquinazoline are prepared through reactions involving N-propyl-1,3-propanediamine or 2-aminobenzylamine. These methods yield N,N'-unsymmetrically substituted hexahydropyrimidines and tetrahydroquinazolines in high yields (Katritzky et al., 2002).

Anticancer Activity in Zn(II) Complexes

In medicinal chemistry, benzotriazole-based derivatives have been incorporated in Zn(II) complexes, showing potential anticancer activity. A study found that these complexes exhibit significant cytotoxic properties in vitro against various carcinoma cells. Their interactions with DNA and their role in inducing apoptosis in certain cell lines further highlight their potential in cancer research (Zhao et al., 2015).

Synthesis of N-substituted Heterocycles

N-(Benzotriazol-1-ylmethyl)-indole, pyrrole, carbazole, and benzimidazole, along with their methylene group-substituted analogs, can be converted into N-substituted heterocycles using this compound. This transformation is achieved through the use of lithium aluminum hydride or Grignard reagents, showcasing the compound's role in producing a variety of organic structures (Katritzky et al., 1993).

Corrosion Inhibition

Beyond organic synthesis and medicinal chemistry, benzotriazole derivatives, including N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2-pyridinamine, are explored for their role in corrosion inhibition. They have been found effective in preventing the corrosion of metals like copper in acidic mediums. The effectiveness of these compounds as corrosion inhibitors depends on their concentration and the nature of the inhibitors (Khaled et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a corrosion inhibitor, the benzotriazole group can form a protective layer on the surface of metals, preventing oxidation .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and effectiveness in its intended use. Further studies and experiments would be needed to fully understand its potential .

properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c1-2-6-11-10(5-1)15-16-17(11)9-14-12-7-3-4-8-13-12/h1-8H,9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHWGESQZWEGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259127
Record name N-2-Pyridinyl-1H-benzotriazole-1-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-2-amine

CAS RN

111098-20-5
Record name N-2-Pyridinyl-1H-benzotriazole-1-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111098-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-2-Pyridinyl-1H-benzotriazole-1-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2-pyridinamine
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